(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a 2-methylallyl group attached to the benzofuran ring. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the functionalization of the benzofuran core with a benzo[d][1,3]dioxole group, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Attachment of the 2-Methylallyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the (Z)-configuration, converting it to a single bond and forming a saturated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the materials science industry, this compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating signaling pathways, and altering gene expression. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its reactivity and biological activity.
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one:
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the 2-methylallyl group in (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one provides a unique combination of electronic and steric effects. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-12(2)10-22-14-4-5-15-17(9-14)25-19(20(15)21)8-13-3-6-16-18(7-13)24-11-23-16/h3-9H,1,10-11H2,2H3/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXYVSUOCWFOW-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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